4'-((Dicyanomethyl)azo)acetanilide

Beschreibung

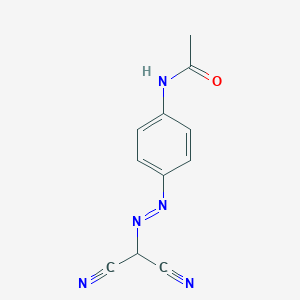

4'-((Dicyanomethyl)azo)acetanilide (CAS 55121-29-4) is an azo compound derived from acetanilide, featuring a dicyanomethyl group (-CH(CN)₂) attached via an azo (-N=N- ) linkage at the para position of the benzene ring . Its IUPAC name is N-(4-((dicyanomethylene)hydrazino)phenyl)acetamide. Azo compounds are characterized by their vivid colors and applications in dyes, pigments, and chemical research. The dicyanomethyl substituent introduces strong electron-withdrawing properties, which influence electronic absorption spectra, solubility, and thermal stability compared to simpler azo derivatives .

Eigenschaften

IUPAC Name |

N-[4-(dicyanomethyldiazenyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c1-8(17)14-9-2-4-10(5-3-9)15-16-11(6-12)7-13/h2-5,11H,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHFIWGLTMYDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55121-29-4, 91093-95-7 | |

| Record name | Acetamide, N-(4-((dicyanomethylene)hydrazino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055121294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 4'-((dicyanomethyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091093957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 4'-((Dicyanomethyl)azo)acetanilide with structurally related acetanilide derivatives and azo compounds, emphasizing substituent effects on properties and applications.

Structural and Functional Group Analysis

Key Compounds :

This compound: Substituents: Dicyanomethyl (-CH(CN)₂) azo group. Properties: High polarity due to cyano groups, electron-withdrawing nature alters conjugation and absorption maxima.

Disperse Yellow 3 (4'-[(2-Hydroxy-5-methylphenyl)azo]acetanilide) :

- Substituents : 2-Hydroxy-5-methylphenyl azo group.

- Properties : Electron-donating hydroxyl (-OH) and methyl (-CH₃) groups enhance color vibrancy (yellow) and solubility in hydrophobic matrices .

2-((2-Bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-(bis(2-methoxyethyl)amino)acetanilide: Substituents: Bromo (-Br), nitro (-NO₂), and methoxyethylamino (-N(CH₂CH₂OCH₃)₂) groups.

Acetanilide (Parent Compound): Substituents: None (base structure). Properties: Lacks functional groups influencing color or toxicity; metabolized to aniline and p-aminophenol in vivo .

Physicochemical and Toxicological Comparison

Key Findings :

- Electronic Effects: The dicyanomethyl group in this compound reduces electron density in the aromatic system, likely shifting absorption maxima bathochromically (longer wavelength) compared to Disperse Yellow 3’s electron-donating substituents .

- Toxicity: Azo compounds with nitro groups (e.g., 2-((2-Bromo-4,6-dinitrophenyl)azo)-...) exhibit higher mutagenicity due to metabolic reduction releasing nitro radicals .

- Metabolism: Acetanilide derivatives are typically metabolized via hydrolysis and oxidation. The azo linkage in this compound may undergo reductive cleavage, releasing dicyanomethyl hydrazine derivatives, which could pose toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.